BAY-524
Overview
Description
BAY-524 is a potent and selective inhibitor of the Bub1 kinase, a serine/threonine kinase involved in the spindle assembly checkpoint during cell division. This compound has shown promise in preclinical studies for its potential use in cancer therapy due to its ability to inhibit Bub1 kinase activity both in vitro and in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-524 involves the preparation of substituted benzylpyrazole compounds. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzylpyrazole core structure .
Industrial Production Methods
Industrial production methods for this compound are not publicly available. Typically, such compounds are produced through scalable synthetic routes that ensure high purity and yield, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
BAY-524 primarily undergoes kinase inhibition reactions. It specifically inhibits the catalytic domain of human Bub1 kinase with an IC50 of 450 nM . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as a kinase inhibitor.
Common Reagents and Conditions
The inhibition of Bub1 kinase by this compound is typically studied under in vitro conditions using recombinant catalytic domains of Bub1. The compound is tested at various concentrations to determine its inhibitory potency .
Major Products Formed
The primary product of the reaction involving this compound is the inhibited form of Bub1 kinase. This inhibition affects the localization and activity of proteins involved in chromosome segregation and cell division .
Scientific Research Applications
BAY-524 has several scientific research applications, particularly in the fields of cancer biology and cell cycle regulation. Some of its key applications include:
Cancer Research: this compound is used to study the role of Bub1 kinase in cancer cell proliferation and survival. .
Cell Cycle Studies: The compound is used to investigate the spindle assembly checkpoint and chromosome segregation during cell division.
Drug Development: This compound serves as a lead compound for the development of new anticancer therapies targeting Bub1 kinase.
Mechanism of Action
BAY-524 exerts its effects by inhibiting the catalytic activity of Bub1 kinase. Bub1 kinase plays a crucial role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. By inhibiting Bub1 kinase, this compound disrupts this checkpoint, leading to chromosome mis-segregation and impaired cell division. This mechanism is particularly effective in cancer cells, which rely on accurate chromosome segregation for survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its high selectivity and potency in inhibiting Bub1 kinase. It has shown superior efficacy in preclinical studies compared to other Bub1 inhibitors, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQVHTZUUHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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